molecular formula C15H12ClNO B12939552 9-Chloro-3-methoxy-5-methylacridine CAS No. 88914-94-7

9-Chloro-3-methoxy-5-methylacridine

Cat. No.: B12939552
CAS No.: 88914-94-7
M. Wt: 257.71 g/mol
InChI Key: JGXAYVKXLOHJPQ-UHFFFAOYSA-N
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Description

9-Chloro-3-methoxy-5-methylacridine: is a heterocyclic compound belonging to the acridine family. Acridines are known for their broad spectrum of biological activities and industrial applications. This compound, with the molecular formula C15H12ClNO , is characterized by its unique structure, which includes a chloro, methoxy, and methyl group attached to the acridine core .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-3-methoxy-5-methylacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyaniline with 2-chlorobenzaldehyde in the presence of a catalyst to form the intermediate, which is then cyclized to produce the desired acridine derivative .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 9-Chloro-3-methoxy-5-methylacridine is used as a building block in the synthesis of more complex acridine derivatives. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to intercalate into DNA makes it a candidate for further investigation in these fields .

Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent due to its ability to inhibit topoisomerase enzymes. It is also being explored for its antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 9-Chloro-3-methoxy-5-methylacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also inhibits topoisomerase enzymes, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

  • 9-Methylacridine
  • 9-Chloroacridine
  • 3-Methoxyacridine

Comparison: Compared to other acridine derivatives, 9-Chloro-3-methoxy-5-methylacridine is unique due to the presence of both chloro and methoxy groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

88914-94-7

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

9-chloro-3-methoxy-5-methylacridine

InChI

InChI=1S/C15H12ClNO/c1-9-4-3-5-12-14(16)11-7-6-10(18-2)8-13(11)17-15(9)12/h3-8H,1-2H3

InChI Key

JGXAYVKXLOHJPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)OC)Cl

Origin of Product

United States

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